molecular formula C7H12ClF2NO B2749910 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride CAS No. 2250242-34-1

6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride

Cat. No.: B2749910
CAS No.: 2250242-34-1
M. Wt: 199.63
InChI Key: JFOHGIKQBOFDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Azaspiro[3.3]heptane Scaffolds

The azaspiro[3.3]heptane core first gained prominence following Burkhard and Carreira’s 2012 report detailing efficient synthetic routes to functionalized derivatives. These early efforts focused on creating analogs with multiple exit vectors for structure-activity relationship (SAR) studies, addressing the pharmaceutical industry’s need for saturated, three-dimensional scaffolds to combat flat molecular architectures prevalent in screening libraries. The spiro[3.3]heptane system’s rigid chair-like conformation proved particularly valuable for preorganizing pharmacophores in bioactive conformations, reducing entropic penalties upon target binding.

Initial synthetic challenges centered on controlling stereochemistry during spirocycle formation. The development of strain-release strategies using oxetane and azetidine precursors marked a turning point, enabling gram-scale production of enantiopure intermediates. By 2020, over 30 distinct azaspiro[3.3]heptane derivatives had been reported in medicinal chemistry literature, with substitution patterns increasingly incorporating heteroatoms and fluorinated groups.

Significance in Contemporary Medicinal Chemistry

Spirocyclic compounds like 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride address three key challenges in modern drug discovery:

  • Stereochemical Complexity : The spirocenter introduces multiple stereochemical elements without excessive molecular weight gain, complying with Lipinski’s rules while enhancing target specificity.
  • Solubility-Permeability Balance : The hydrochloride salt form improves aqueous solubility (critical for formulation) while maintaining sufficient lipophilicity for membrane permeation, as evidenced by logP values near 0.37 for related analogs.
  • Metabolic Stabilization : Fluorine substitution at the 6-position dramatically reduces oxidative metabolism at this site, with in vitro studies showing 3–5× longer microsomal half-lives compared to non-fluorinated analogs.

These properties make the scaffold particularly valuable for central nervous system (CNS) targets requiring blood-brain barrier penetration and for oncology applications where prolonged exposure is critical.

Evolution of Fluorinated Spirocyclic Frameworks

The introduction of fluorine into spirocyclic systems followed two parallel tracks:

Fluorination Strategy Example Compound Key Advantage Source
Terminal CF₃ substitution 6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol Enhanced metabolic stability
Difluoromethyl variants 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol Balanced polarity/logP profile
gem-Difluoro cyclization 2,2-Difluoroazaspiro[3.3]heptanes Conformational restriction

The difluoromethyl group in 6-position emerged as a superior compromise between electronegativity effects (σ = 1.16 for CHF₂ vs. 1.54 for CF₃) and steric demands (van der Waals volume 22.5 ų vs. 28.3 ų). This substitution pattern preserves hydrogen-bonding capacity at the hydroxyl group while providing substantial protection against enzymatic oxidation.

Current Research Landscape and Challenges

Despite advances, several hurdles remain in fully exploiting this compound’s potential:

  • Stereoselective Functionalization : While the core scaffold can be synthesized in high enantiomeric excess (>98% ee), subsequent derivatization at the 2- and 6-positions often erodes stereochemical integrity. Novel protecting group strategies using oxetane-directed lithiation show promise for maintaining configuration during cross-coupling reactions.
  • Computational Modeling Gaps : Force field parameters for azaspiro[3.3]heptanes remain underdeveloped, complicating molecular dynamics simulations of drug-target interactions. Recent efforts parameterizing the MMFF94s force field for these systems have improved docking accuracy by 15–20%.
  • Scalable Synthesis : Current routes require 4–6 steps with an overall yield of 12–18% from commercial β-aminoalcohols. Flow chemistry approaches using immobilized aziridine precursors could potentially triple throughput while reducing purification demands.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO.ClH/c8-5(9)7(11)1-6(2-7)3-10-4-6;/h5,10-11H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOHGIKQBOFDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C(F)F)O)CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a difluoromethylated precursor with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. The scalability of the process is crucial for commercial applications, and efforts are made to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride with three analogs: the trifluoromethyl (-CF$3$), methyl (-CH$3$), and 6,6-difluoro variants. Key differences in substituents, physicochemical properties, and commercial availability are highlighted.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Purity Suppliers Key Distinctions
This compound -CF$_2$H C$7$H${12}$ClF$_2$NO 219.63 Not explicitly listed 95%+ 6+ (e.g., AK Scientific, CymitQuimica) Balanced lipophilicity; moderate metabolic stability due to -CF$_2$H’s intermediate electronegativity.
6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride -CF$_3$ C$7$H${11}$ClF$_3$NO 237.62 1384431-10-0 95% 6+ (e.g., Combi-Blocks, CymitQuimica) Higher electronegativity and lipophilicity; improved target binding but potentially reduced solubility.
6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride -CH$_3$ C$7$H${14}$ClNO 163.64 1638765-02-2 95% 1 (Combi-Blocks) Lower electronegativity; increased basicity and solubility in aqueous media. Less metabolically stable compared to fluorinated analogs.
6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride -F (at 6,6) C$6$H$9$ClF$_2$N 180.59 1427367-47-2 Not listed 6+ No hydroxyl group; altered hydrogen-bonding capacity. Higher conformational rigidity due to geminal difluorination.

Key Research Findings on Substituent Effects

Fluorine’s Role in Bioavailability :

  • The -CF$_3$ analog exhibits superior metabolic stability due to fluorine’s strong electron-withdrawing effect, which reduces oxidative metabolism. However, its high lipophilicity may compromise aqueous solubility .
  • The -CF$_2$H group in the target compound provides a balance between lipophilicity and polarity, enhancing membrane permeability while retaining moderate solubility .

Synthetic Accessibility :

  • The trifluoromethyl variant is more synthetically challenging due to the need for specialized fluorinating agents, whereas the methyl analog is simpler to prepare .

Pharmacological and Industrial Relevance

  • Drug Development : Fluorinated spirocycles like these are explored as kinase inhibitors, GPCR modulators, and protease inhibitors. The trifluoromethyl derivative, for instance, is cited in patent literature for its use in oncology and inflammation .
  • Commercial Demand : The trifluoromethyl and difluoromethyl variants are more widely available (6+ suppliers each), reflecting their utility in high-throughput screening and lead optimization .

Biological Activity

6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and the presence of a difluoromethyl group. This compound has potential applications in various biological contexts, including drug development and biochemical research.

  • Chemical Formula : C7_7H12_{12}ClF2_2NO
  • Molecular Weight : 199.63 g/mol
  • CAS Number : 2250242-34-1
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

  • Binding Affinity : The difluoromethyl group enhances the compound’s binding affinity to various proteins or enzymes, potentially modulating their activity.
  • Stability and Bioavailability : The spirocyclic structure contributes to the compound's stability, making it an attractive candidate for further biological studies.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects, making it a candidate for further exploration in the development of antibacterial agents.
  • Neuroactive Potential : The structural features of this compound suggest potential neuroactive properties, which could be beneficial in treating neurological disorders.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be critical in drug design, particularly for conditions like cancer and metabolic diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Investigated the synthesis and biological evaluation of azaspiro compounds, highlighting their potential as enzyme inhibitors.
Reported on the antimicrobial activity of difluoromethyl-substituted compounds, suggesting a pathway for developing new antibiotics.
Explored neuroactive properties in spirocyclic compounds, indicating possible therapeutic uses in neurological conditions.

Synthetic Routes and Industrial Applications

The synthesis of 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol typically involves:

  • Cyclization Reactions : Formation of the spirocyclic core through controlled cyclization.
  • Difluoromethylation : Introduction of the difluoromethyl group using reagents such as difluorocarbene.

These synthetic approaches not only facilitate research but also support potential industrial applications in drug manufacturing.

Q & A

Q. How can researchers optimize the synthesis of 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on:

  • Reaction Conditions: Adjusting temperature (e.g., 0–25°C for cyclization) and solvent polarity (e.g., tetrahydrofuran or acetonitrile) to favor spirocyclic ring closure .
  • Catalysts: Using phase-transfer catalysts like tetrabutylammonium bromide to enhance alkylation efficiency during intermediate formation .
  • Purification: Employing recrystallization with ethanol/water mixtures to remove unreacted starting materials and byproducts .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 19F^{19}\text{F} NMR confirms difluoromethyl group positioning (δ: -110 to -120 ppm for CF2_2) .
  • X-ray Crystallography: Resolves spirocyclic conformation and hydrogen bonding between the hydroxyl group and hydrochloride .
  • HPLC-MS: Validates purity (>98%) and detects trace impurities (e.g., residual brominated intermediates) .

Q. How does the difluoromethyl group influence the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability: The CF2_2 group reduces susceptibility to esterase-mediated hydrolysis compared to non-fluorinated analogs .
  • pH Sensitivity: Protonation of the azaspiro nitrogen (pKa ~7.4) enhances solubility in acidic buffers, while the CF2_2 group stabilizes the molecule against oxidative degradation .

Advanced Research Questions

Q. What strategies address stereochemical challenges during spirocyclic ring formation?

Methodological Answer:

  • Chiral Auxiliaries: Use (R)- or (S)-BINOL derivatives to control axial chirality during cyclization .
  • Dynamic Kinetic Resolution: Employ Pd-catalyzed asymmetric alkylation to favor a single enantiomer (>90% ee) .
  • Computational Modeling: DFT calculations predict transition-state energies to guide solvent/catalyst selection .

Case Study:
In Burkhard et al. (2010), spiro[3.3]heptane analogs achieved 85% enantiomeric excess using a palladium-NHC catalyst system .

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Methodological Answer:

  • Controlled Experiments: Measure solubility in standardized buffers (e.g., PBS pH 7.4) at 25°C, accounting for batch-to-batch variability in hydrochloride counterion ratios .
  • Solid-State Analysis: Use DSC/TGA to identify polymorphic forms affecting solubility (e.g., amorphous vs. crystalline) .

Data Contradiction Example:

StudySolubility (mg/mL)Conditions
12.5 ± 1.2PBS, 25°C
8.7 ± 0.9Water, 25°C
Possible cause: Differences in counterion stoichiometry or hydration state.

Q. What role does the spirocyclic scaffold play in enhancing target binding affinity compared to non-spiro analogs?

Methodological Answer:

  • Conformational Restriction: The spiro[3.3]heptane core reduces entropy penalty upon binding to enzymes (e.g., kinases) by pre-organizing the molecule .
  • Fluorine Interactions: The difluoromethyl group engages in C–F⋯H–N hydrogen bonds with catalytic lysine residues, as shown in X-ray co-crystal structures .

Structural Comparison Table:

CompoundTarget (IC50_{50})Spirocyclic CoreCF2_2 Group
Target Compound15 nMYesYes
Non-spiro Analog220 nMNoYes

Q. How can metabolic stability be assessed for this compound in preclinical studies?

Methodological Answer:

  • Microsomal Assays: Incubate with human liver microsomes (HLM) and quantify remaining parent compound via LC-MS/MS. The CF2_2 group reduces CYP3A4-mediated oxidation .
  • Radiolabeled Tracers: Use 14C^{14}\text{C}-labeled analogs to track metabolic pathways (e.g., hydroxylation at C6) .

Q. What computational tools predict the compound’s interaction with novel biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., GPCRs) by leveraging the spirocyclic scaffold’s rigidity .
  • MD Simulations: GROMACS simulations (100 ns) assess binding stability in lipid bilayers, critical for CNS-targeted applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.